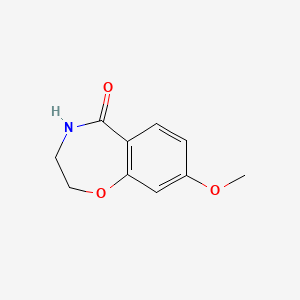






|
REACTION_CXSMILES
|
C[O:2][C:3]1[CH:14]=[CH:13][C:6]2[C:7](=[O:12])[NH:8][CH2:9][CH2:10][O:11][C:5]=2[CH:4]=1.Br>>[OH:2][C:3]1[CH:14]=[CH:13][C:6]2[C:7](=[O:12])[NH:8][CH2:9][CH2:10][O:11][C:5]=2[CH:4]=1
|


|
Name
|
|
|
Quantity
|
7.98 g
|
|
Type
|
reactant
|
|
Smiles
|
COC1=CC2=C(C(NCCO2)=O)C=C1
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
Br
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
110 °C
|
|
Type
|
CUSTOM
|
|
Details
|
was stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
Then the reaction mixture was evaporated
|
|
Type
|
CUSTOM
|
|
Details
|
azeotroped twice with 150 ml of ethanol
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OC1=CC2=C(C(NCCO2)=O)C=C1
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 8.66 g | |
| YIELD: CALCULATEDPERCENTYIELD | 117% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |